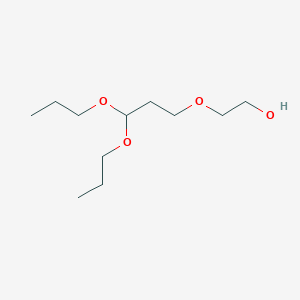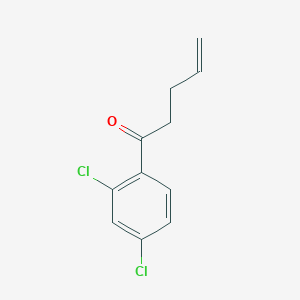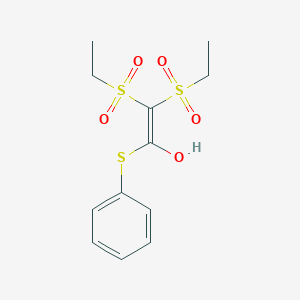![molecular formula C16H18OS B14383529 [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene CAS No. 89423-40-5](/img/structure/B14383529.png)
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group and a methoxy-phenylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene typically involves the reaction of 2-methoxy-1-phenylpropan-2-yl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding hydrocarbon.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the methoxy-phenylpropan-2-yl group can engage in hydrophobic interactions with lipid membranes, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar benzene ring structure but different functional groups.
Benzyl methyl ketone: Another benzene derivative with a ketone functional group.
Uniqueness
[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene is unique due to the presence of both a methoxy-phenylpropan-2-yl group and a sulfanyl group, which confer distinct chemical and physical properties
Propiedades
Número CAS |
89423-40-5 |
|---|---|
Fórmula molecular |
C16H18OS |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
(2-methoxy-1-phenylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C16H18OS/c1-16(17-2,13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
Clave InChI |
PIHPKBVJFASVPN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(OC)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)


![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)



![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)

![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
